(4Z)-2-(4-fluorophenyl)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
1-(4-FLUOROPHENYL)-4-((Z)-1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}ETHYLIDENE)-3-PROPYL-1H-PYRAZOL-5-ONE is a synthetic organic compound that belongs to the class of pyrazolone derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-FLUOROPHENYL)-4-((Z)-1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}ETHYLIDENE)-3-PROPYL-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The starting materials might include 4-fluoroaniline, ethyl acetoacetate, and 1H-imidazole. The synthetic route could involve:
Condensation Reaction: Combining 4-fluoroaniline with ethyl acetoacetate under acidic or basic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the pyrazolone ring.
Substitution: Introducing the imidazole moiety through a substitution reaction.
Final Modification: Adjusting the propyl group and ensuring the correct stereochemistry (Z-configuration).
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-FLUOROPHENYL)-4-((Z)-1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}ETHYLIDENE)-3-PROPYL-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-FLUOROPHENYL)-4-((Z)-1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}ETHYLIDENE)-3-PROPYL-1H-PYRAZOL-5-ONE would involve its interaction with specific molecular targets. These might include:
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces to modulate signaling pathways.
DNA/RNA: Interacting with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-4-((Z)-1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-3-propyl-1H-pyrazol-5-one
- 1-(4-Methylphenyl)-4-((Z)-1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-3-propyl-1H-pyrazol-5-one
Uniqueness
1-(4-FLUOROPHENYL)-4-((Z)-1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}ETHYLIDENE)-3-PROPYL-1H-PYRAZOL-5-ONE is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms often enhance the stability and lipophilicity of compounds, making them more effective in biological systems.
Properties
Molecular Formula |
C19H22FN5O |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-4-[N-[2-(1H-imidazol-5-yl)ethyl]-C-methylcarbonimidoyl]-5-propyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C19H22FN5O/c1-3-4-17-18(13(2)22-10-9-15-11-21-12-23-15)19(26)25(24-17)16-7-5-14(20)6-8-16/h5-8,11-12,24H,3-4,9-10H2,1-2H3,(H,21,23) |
InChI Key |
VAONBEMGSCCCOV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C(=NCCC3=CN=CN3)C |
Origin of Product |
United States |
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